N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide
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Overview
Description
N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazinone core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide typically involves multiple steps, starting from readily available starting materials
Formation of Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of Substituents: The chlorophenyl and dimethylphenyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated precursors and catalysts like palladium on carbon (Pd/C) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like nitro or amino groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide
- 3-chloro-N-(3,4-dimethylphenyl)propanamide
Uniqueness
N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide is unique due to its specific combination of functional groups and the pyridazinone core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-13-4-5-16(12-14(13)2)19-10-11-20(26)25(24-19)15(3)21(27)23-18-8-6-17(22)7-9-18/h4-12,15H,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOUUTBRGXUKSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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